
RO3201195
Übersicht
Beschreibung
SYD-003 is a small molecule drug developed by Synovo SARL. It is a mitogen-activated protein kinase inhibitor, specifically targeting the p38 mitogen-activated protein kinase pathway. This compound has shown potential in treating various types of cancer, including pancreatic, lung, liver, and stomach cancers .
Vorbereitungsmethoden
The synthetic route for SYD-003 involves the preparation of its molecular formula, C19H18FN3O4. The compound is synthesized through a series of chemical reactions, including the formation of the pyrazole ring and the attachment of the fluorophenyl and dihydroxypropoxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
SYD-003 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: SYD-003 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
RO3201195 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, researched for therapeutic applications, especially in conditions linked to accelerated aging and inflammatory responses. It has garnered interest for its ability to modulate premature cellular senescence, particularly in Werner syndrome (WS), a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms .
Scientific Research Applications
SYD-003, which appears to be a related compound, has a wide range of scientific research applications:
- Chemistry It is a research tool for studying the p38 mitogen-activated protein kinase pathway and its role in various cellular processes.
- Biology The compound is used to investigate the effects of p38 mitogen-activated protein kinase inhibition on cell signaling and immune response.
- Medicine SYD-003 is being evaluated for its potential to treat various types of cancer, including pancreatic, lung, liver, and stomach cancers.
- Industry It is being explored for potential use in developing new cancer therapies that are better tolerated than conventional chemotherapy.
This compound demonstrates high selectivity for p38α MAPK over other kinases such as c-Jun N-terminal kinase (JNK), making it a valuable tool for studying p38 MAPK-related pathways without off-target effects.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the proliferation of WS cells, which exhibit high levels of phosphorylated p38 MAPK. At a concentration of 200 nM, it demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine | IC50 (mM) | Effect |
---|---|---|
TNF-α | 0.2 | Significant reduction |
IL-6 | 0.3 | Significant reduction |
These results indicate that the compound can effectively modulate inflammatory responses in WS cells by inhibiting the p38 MAPK pathway.
Retrosynthesis analysis
Retrosynthesis analysis of this compound employs models like Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis, using a database of chemical reactions to predict synthetic routes. The tool is designed for one-step synthesis, providing concise and direct routes for synthesizing compounds.
This compound and Werner Syndrome
Werner syndrome (WS) is a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms . WS cells display genome instability, manifested by telomere dysfunction, an elevated rate of chromosomal translocation and genomic deletions, and are hypersensitive to a subset of DNA damaging agents . Werner syndrome fibroblasts treated with a p38 MAPK inhibitor reveal a reversal of the accelerated aging phenotype .
Synthesis of this compound
Wirkmechanismus
SYD-003 exerts its effects by inhibiting the p38 mitogen-activated protein kinase pathway. This pathway plays a crucial role in regulating cellular responses to stress and inflammation. By inhibiting this pathway, SYD-003 can modulate the immune response and enhance the activity of immune cells against tumors. The compound targets specific molecular pathways involved in tumor growth and immune suppression, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
SYD-003 ist einzigartig in seiner Fähigkeit, unterdrückte Immunzellen um Tumoren herum zu aktivieren, ein Merkmal, das es von anderen p38-Mitogen-aktivierten Proteinkinase-Inhibitoren unterscheidet. Zu den ähnlichen Verbindungen gehören:
SYD-005: Eine Verbindung, die auf Lungenkrebs abzielt.
SYD-001: Eine Verbindung, die zur Behandlung von Morbus Crohn und rheumatoider Arthritis verwendet wird. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Anwendungen und therapeutischen Zielstrukturen.
Biologische Aktivität
RO3201195 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which has garnered attention for its potential therapeutic applications, particularly in conditions associated with accelerated aging and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cellular models, and relevant case studies.
This compound selectively inhibits p38 MAPK, a key regulator in cellular stress responses and inflammation. The inhibition of this pathway is crucial in modulating premature cellular senescence, particularly in Werner syndrome (WS), a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms.
- Selectivity : this compound demonstrates high selectivity for p38α MAPK over other kinases such as c-Jun N-terminal kinase (JNK), making it a valuable tool for studying p38 MAPK-related pathways without off-target effects .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the proliferation of WS cells, which exhibit high levels of phosphorylated p38 MAPK. The compound was tested at a concentration of 200 nM, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
Cytokine | IC50 (mM) | Effect |
---|---|---|
TNF-α | 0.2 | Significant reduction |
IL-6 | 0.3 | Significant reduction |
These results indicate that this compound can effectively modulate inflammatory responses in WS cells by inhibiting the p38 MAPK pathway .
Case Studies
A notable study involved the treatment of WS cells with this compound, which resulted in a marked decrease in cell proliferation and an increase in markers associated with apoptosis. The study highlighted that treatment with this compound led to:
- Reduced cell growth : Correlated with decreased p38 phosphorylation.
- Enhanced apoptosis : Indicated by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
Comparative Analysis with Other Inhibitors
This compound was compared with other p38 MAPK inhibitors, including SB203580, highlighting its superior selectivity and efficacy:
Compound | Selectivity for p38α | Efficacy on WS Cells |
---|---|---|
This compound | High | Significant |
SB203580 | Moderate | Less effective |
The findings suggest that this compound not only inhibits p38 MAPK effectively but also has a more favorable profile regarding selectivity and side effects compared to traditional inhibitors .
Eigenschaften
CAS-Nummer |
249937-52-8 |
---|---|
Molekularformel |
C19H18FN3O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone |
InChI |
InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2 |
InChI-Schlüssel |
IJDQETGUEUJVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole RO 3201195 RO-3201195 RO3201195 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.